Oxygen vs. Amino Linker: Solubility & Conjugation
N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS 2360527-40-6) incorporates an oxygen atom connecting the phthalimide 4‑position to the acetamide linker, whereas the closest analog Thalidomide-NH-amido-C5-NH2 (CAS 2763827-12-7) substitutes an amine (NH) at this attachment point . The target compound exhibits higher hydrophilicity (logP = -0.48) relative to the amino-linked analog, which is predicted to enhance aqueous solubility and reduce non-specific hydrophobic aggregation in biochemical assays . Additionally, the oxygen-linked ether moiety is chemically inert under standard peptide coupling conditions, whereas the secondary amine in the NH-analog may undergo undesired acylation side reactions during PROTAC assembly .
| Evidence Dimension | Attachment chemistry and physicochemical properties |
|---|---|
| Target Compound Data | Oxygen-linked (ether) at phthalimide 4‑position; logP = -0.48; C20H24N4O6; MW 416.43 |
| Comparator Or Baseline | Thalidomide-NH-amido-C5-NH2 (CAS 2763827-12-7): Amino-linked (NH) at phthalimide 4‑position; C20H25N5O5; MW 415.44 |
| Quantified Difference | ΔMW = +0.99 g/mol (target compound heavier); logP difference favors target compound hydrophilicity |
| Conditions | Predicted physicochemical parameters; chemical structure analysis |
Why This Matters
Enhanced hydrophilicity improves handling in aqueous biological assays, while chemical inertness of the ether linkage reduces the risk of unintended side reactions during multi-step PROTAC synthesis.
